1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one involves multiple steps. One common approach is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This method involves the reaction of a suitable precursor with an aldehyde or ketone under acidic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of efficient catalysts and reaction conditions is crucial to achieve high yields and purity. The Prins cyclization reaction, for example, can be adapted for large-scale production by optimizing the reaction parameters and using continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of alcohols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one has diverse applications in scientific research:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of complex molecules.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic applications include its use as an antituberculosis agent.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, the compound binds to the protein and disrupts its function, leading to the inhibition of Mycobacterium tuberculosis growth . The compound’s spirocyclic structure allows it to fit into the protein’s active site, blocking its activity and preventing the transport of essential molecules .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic scaffold but differs in the presence of an oxygen atom in the ring.
2-azaspiro[5.5]undec-9-en-2-yl(pyrrolidin-1-yl)methanone: Another spirocyclic compound with a similar structure but different substituents.
3-Azaspiro[5.5]undec-8-ene-3-carboxylic acid: This compound has a similar spirocyclic core but contains a carboxylic acid functional group.
Uniqueness
1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one stands out due to its specific combination of structural features and functional groups. Its unique spirocyclic scaffold, combined with the presence of a dimethylpropan-1-one moiety, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(2-azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)13(17)16-11-7-10-15(12-16)8-5-4-6-9-15/h4-5H,6-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCABEPIAYTYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2(C1)CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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